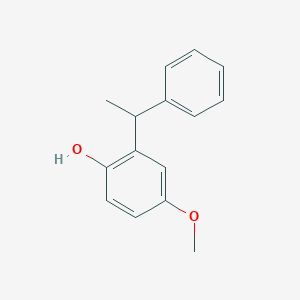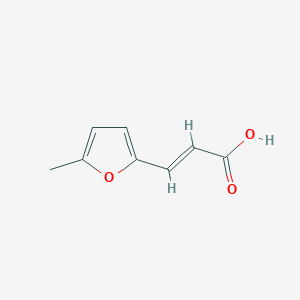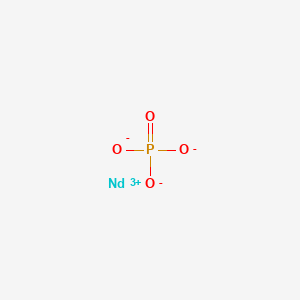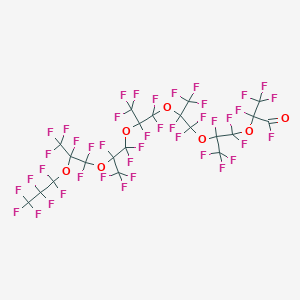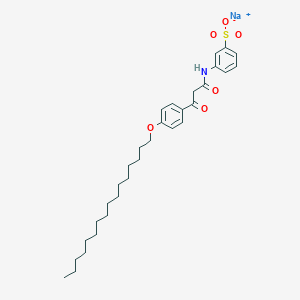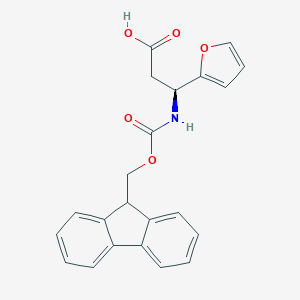
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (FAP) is an important building block in organic synthesis and a key component in many pharmaceutical and biological compounds. FAP is a versatile compound that can be used in a variety of chemical reactions, including the synthesis of a wide range of bioactive molecules. FAP is also used as a reagent in peptide synthesis and as a building block in the synthesis of peptide-based drugs. In addition, FAP is a useful tool in the study of enzymatic processes and is widely used in the development of new drugs.
Scientific Research Applications
Stability and Cleavage Conditions
The stability of peptides containing furyl groups, such as those derived from Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, is a significant concern during the final TFA-mediated deprotection step in solid-phase synthesis. Schulz et al. (2004) discovered that the furyl group is susceptible to partial degradation, leading to several by-products. The study identified cleavage cocktails containing water and triisopropylsilane or DODT in trifluoroacetic acid as effective in minimizing side reactions, thereby enhancing the stability of furyl-containing peptides during synthesis (Schulz et al., 2004).
Self-Assembly and Functional Materials
Fmoc-modified amino acids and peptides, including those derived from this compound, are known for their self-assembly features. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids, highlighting their potential in applications such as cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, opening avenues for creating functional materials (Tao et al., 2016).
Solid-Phase Peptide Synthesis
The utility of Fmoc amino acids in solid-phase peptide synthesis has been widely recognized. Fields and Noble (2009) detailed the advancements in Fmoc solid-phase peptide synthesis, such as the introduction of various solid supports, linkages, and side chain protecting groups. These developments have facilitated the synthesis of biologically active peptides and small proteins, highlighting the importance of Fmoc amino acids like this compound in bioorganic chemistry (Fields & Noble, 2009).
Antibacterial Hydrogelators
Fmoc-amino acid-based cationic amphiphiles have shown promise as antibacterial hydrogelators. Debnath et al. (2010) developed a new class of antibacterial hydrogelators using Fmoc amino acids, demonstrating their efficient gelation of water and significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of Fmoc-modified amino acids in medical applications, particularly in developing new antibacterial agents (Debnath et al., 2010).
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKREXSNCMGTJ-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426875 |
Source


|
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217741-88-2 |
Source


|
| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
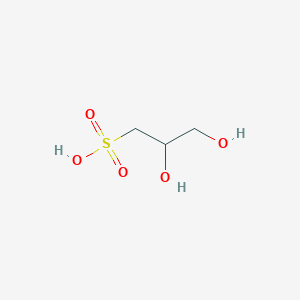
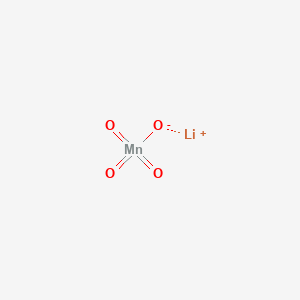
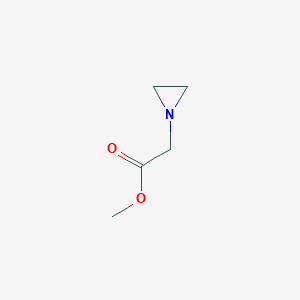
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)

